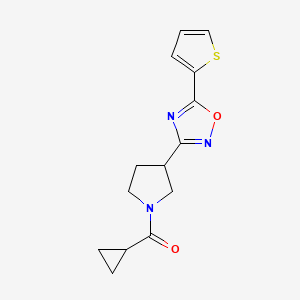
4-Hydroxy-3-methoxybenzaldehyde phenylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-hydroxy-3-methoxybenzaldehyde phenylhydrazone typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and phenylhydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the hydrazone derivative, which is then purified by recrystallization.
Análisis De Reacciones Químicas
4-Hydroxy-3-methoxybenzaldehyde phenylhydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenylhydrazone group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-methoxybenzaldehyde phenylhydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-3-methoxybenzaldehyde phenylhydrazone involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with various biomolecules, influencing their activity. It may also act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .
Comparación Con Compuestos Similares
4-Hydroxy-3-methoxybenzaldehyde phenylhydrazone can be compared with other similar compounds, such as:
- 4-Hydroxy-3-methoxybenzaldehyde semicarbazone
- 4-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone
- 4-Hydroxy-3-methoxybenzaldehyde oxime
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications. For example, semicarbazones and thiosemicarbazones are known for their potential as anticancer agents, while oximes are often used in the synthesis of pharmaceuticals .
Propiedades
Número CAS |
16435-04-4 |
|---|---|
Fórmula molecular |
C14H14N2O2 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
2-methoxy-4-[(Z)-(phenylhydrazinylidene)methyl]phenol |
InChI |
InChI=1S/C14H14N2O2/c1-18-14-9-11(7-8-13(14)17)10-15-16-12-5-3-2-4-6-12/h2-10,16-17H,1H3/b15-10- |
Clave InChI |
BYJHTDOYXMLKFQ-GDNBJRDFSA-N |
SMILES |
COC1=C(C=CC(=C1)C=NNC2=CC=CC=C2)O |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=N\NC2=CC=CC=C2)O |
SMILES canónico |
COC1=C(C=CC(=C1)C=NNC2=CC=CC=C2)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylpyridine-4-carboxamide](/img/structure/B2867152.png)
![3-amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride](/img/structure/B2867153.png)

![4-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole](/img/structure/B2867158.png)

![4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2867162.png)

![N4-(4-chlorophenyl)-1-methyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2867166.png)
![Methyl 2-[(1-methoxy-1-oxopropan-2-yl)amino]-3-nitrobenzoate](/img/structure/B2867167.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide](/img/structure/B2867168.png)
![5-Methoxy-4-[3-(trifluoromethyl)phenoxy]-2-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B2867170.png)

![N-(cyclopropylmethyl)-4-[3-(1-methyl-1H-1,2,3-triazol-4-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]benzamide](/img/structure/B2867173.png)
